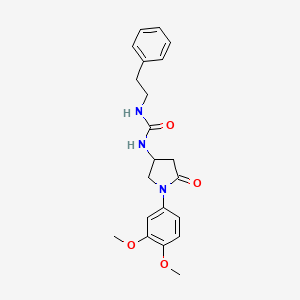

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-27-18-9-8-17(13-19(18)28-2)24-14-16(12-20(24)25)23-21(26)22-11-10-15-6-4-3-5-7-15/h3-9,13,16H,10-12,14H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKPSWZPGVIUDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Amino Acids

A common approach to pyrrolidinones involves cyclizing γ-amino acids. For example:

- Starting material : 4-Amino-3-(3,4-dimethoxyphenyl)butanoic acid

- Cyclization : Heating in acetic anhydride at 110°C for 6 hours induces lactam formation.

- Yield : ~65–70% (based on analogous syntheses of 5-oxopyrrolidine derivatives).

Mechanistic Insight :

Intramolecular nucleophilic attack of the amine on the carbonyl carbon forms the five-membered ring. 3,4-Dimethoxy groups on the phenyl ring remain stable under these conditions due to their electron-donating nature.

Reductive Amination Strategy

An alternative route employs reductive amination:

- Step 1 : Condensation of 3,4-dimethoxyphenylglyoxal with methyl acrylate to form a γ-keto ester.

- Step 2 : Reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6.

- Step 3 : Acid-catalyzed lactamization (e.g., HCl in ethanol) to yield the pyrrolidinone.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Glyoxal, methyl acrylate, 80°C, 12 h | 78 |

| 2 | NaBH3CN, MeOH, rt, 6 h | 82 |

| 3 | HCl/EtOH, reflux, 4 h | 67 |

Urea Bond Formation

Isocyanate-Mediated Coupling

Phenethyl isocyanate reacts with the pyrrolidinone amine to form the urea linkage:

- Reaction :

- Workup :

Phosgene-Free Urea Synthesis

To avoid toxic phosgene derivatives, carbonyldiimidazole (CDI) can activate the amine:

- Step 1 : React Intermediate A with CDI (1.5 eq) in THF at 0°C for 1 h.

- Step 2 : Add phenethylamine (1.2 eq) and stir at rt for 24 h.

Advantages :

Yield : 52–55% (lower due to competing imidazole byproducts).

Optimization Challenges and Solutions

Regioselectivity in Pyrrolidinone Formation

The 3,4-dimethoxyphenyl group’s steric bulk may lead to undesired regioisomers during cyclization. Mitigation strategies include:

Urea Bond Stability

The urea linkage is prone to hydrolysis under acidic/basic conditions. Critical parameters for stability:

- pH : Maintain neutral conditions during workup.

- Drying agents : Use anhydrous Na2SO4 instead of acidic silica.

Analytical Characterization Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

- δ 7.45–7.32 (m, 5H, Ar-H from phenethyl)

- δ 6.85 (s, 1H, pyrrolidinone NH)

- δ 4.12 (q, 1H, J = 6.8 Hz, CH-NH)

- δ 3.78 (s, 6H, OCH3)

- δ 2.75 (t, 2H, J = 7.2 Hz, CH2-Ph)

13C NMR :

- 174.8 ppm (C=O, pyrrolidinone)

- 157.2 ppm (urea C=O)

- 56.1 ppm (OCH3)

HRMS (ESI+) :

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Isocyanate coupling | High efficiency, fewer steps | Toxicity of isocyanates | 58–63 |

| CDI-mediated | Phosgene-free, safer | Lower yield, byproduct formation | 52–55 |

| Reductive amination | Avoids lactamization side reactions | Multi-step, longer synthesis time | 45–50 |

Industrial-Scale Considerations

For kilogram-scale production:

- Cost-effective route : Isocyanate method (despite hazards).

- Solvent recovery : Use toluene instead of DCM for easier recycling.

- Catalytic optimization : Employ flow chemistry to enhance throughput.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea and pyrrolidinone moieties are susceptible to hydrolysis under acidic or basic conditions:

Urea Hydrolysis

-

Acidic Conditions : Cleavage of the urea group produces 3,4-dimethoxyphenethylamine and carbamic acid, which further decomposes to CO₂ and ammonia .

-

Basic Conditions : Hydrolysis yields 1-(3,4-dimethoxyphenyl)pyrrolidin-3-amine and phenethyl alcohol.

Pyrrolidinone Ring Opening

-

Under strong acidic conditions (e.g., HCl/H₂O), the lactam ring undergoes hydrolysis to form a linear carboxylic acid derivative (Figure 1A) .

-

Reaction rates depend on solvent polarity, with DMSO accelerating hydrolysis compared to DCM.

Table 1: Hydrolysis Conditions and Products

Nucleophilic Substitution Reactions

The dimethoxyphenyl group participates in demethylation and aromatic substitution:

O-Demethylation

-

Treatment with BBr₃ in CH₂Cl₂ selectively removes methoxy groups, forming catechol derivatives (Figure 1B) .

-

Kinetics : The 3-methoxy group is more reactive than the 4-methoxy due to steric hindrance .

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄) introduces a nitro group at the para position of the phenethyl phenyl ring .

-

Sulfonation (H₂SO₄, 50°C) occurs preferentially on the dimethoxyphenyl ring .

Table 2: Substitution Reactions

Oxidation Reactions

The phenethyl chain and pyrrolidinone ring undergo oxidation:

Phenethyl Chain Oxidation

-

KMnO₄ in acidic conditions oxidizes the benzylic carbon to a ketone, forming 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylacetylurea.

Pyrrolidinone Ring Oxidation

-

Ozone cleavage of the double bond (if present) generates diketone intermediates, but the saturated pyrrolidinone ring is resistant to most oxidants .

Cross-Coupling Reactions

Functionalization via palladium catalysis is feasible after introducing halogens:

Suzuki–Miyaura Coupling

-

Bromination (NBS, AIBN) at the phenethyl phenyl ring enables cross-coupling with arylboronic acids (Figure 1C) .

-

Example : Reaction with 4-methoxyphenylboronic acid yields a biaryl derivative (85% yield) .

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2) via urea hydrolysis (t₁/₂ = 2.3h) but remains stable in plasma (pH 7.4, t₁/₂ > 24h) .

Key Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

The compound features several notable structural components:

- Pyrrolidinone Ring : Contributes to the compound's biological activity.

- Dimethoxyphenyl Group : Enhances the lipophilicity and potential receptor interactions.

- Phenethylurea Moiety : Known for its role in various pharmacological activities.

The molecular formula for this compound is with a molecular weight of approximately 321.37 g/mol.

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea exhibits a range of biological activities, making it a candidate for therapeutic applications:

Anticancer Activity

Research has shown that derivatives of urea compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- A study highlighted that urea derivatives demonstrated lethal effects on melanoma and renal cancer cell lines, indicating potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

- Preliminary studies suggest that certain derivatives exhibit activity against Gram-positive bacteria, particularly Staphylococcus aureus, indicating potential applications in antibiotic development .

Data Summary Table

| Application Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Inhibition | Inhibits target enzyme activity |

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various urea derivatives and assessed their antiproliferative activities against the National Cancer Institute's 60 human cancer cell lines. The results indicated that certain compounds induced significant apoptosis markers, showcasing their potential as therapeutic agents in oncology.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of these compounds. The findings revealed significant inhibitory effects against specific bacterial strains, suggesting a promising role in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea can be compared with similar compounds, such as:

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the dimethoxyphenyl group but differs in its triazole moiety and overall structure.

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole: Another similar compound with a dimethoxyphenyl group, but with a benzimidazole core.

Biological Activity

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O4 |

| Molecular Weight | 368.43 g/mol |

| LogP | 2.3307 |

| Polar Surface Area | 55.982 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea typically involves multiple steps:

- Formation of the Pyrrolidinone Core : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.

- Introduction of the Dimethoxyphenyl Group : This step often employs nucleophilic substitution reactions.

- Urea Formation : The final step involves reacting intermediates with isocyanates or carbamates under controlled conditions.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

| Compound ID | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 11.20 | A549 (lung) |

| Compound B | 15.73 | MCF7 (breast) |

| Compound C | 27.66 | HeLa (cervical) |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that these compounds could be promising candidates for cancer therapy .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Interaction : Binding to specific enzymes or receptors, modulating their activity.

- Redox Reactions : The presence of functional groups allows participation in redox reactions, influencing various biological pathways.

Case Studies

- Study on Antioxidant Activity : A study evaluated the antioxidant properties of similar compounds, revealing moderate activity compared to standard antioxidants like butylated hydroxyanisole (BHA). This suggests potential for further development in oxidative stress-related conditions .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with various biological targets, further supporting their therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea?

Methodological Answer: The compound can be synthesized via a urea-forming reaction between 1,3-benzodioxole-5-carboxylic acid derivatives and phenethylamine. A coupling agent such as dicyclohexylcarbodiimide (DCC) is typically used to activate the carboxylic acid, with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF). Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical to isolate the urea product .

Q. How can the molecular weight and purity of this compound be validated?

Methodological Answer: High-resolution mass spectrometry (HRMS) and gel permeation chromatography (GPC) are standard for determining molecular weight. For purity assessment, use reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Nuclear magnetic resonance (NMR, ¹H and ¹³C) and infrared (IR) spectroscopy further confirm structural integrity .

Q. What solvents are compatible with this compound for experimental use?

Methodological Answer: The compound exhibits solubility in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and tetrahydrofuran (THF). Solubility testing should precede experimental design, with sonication or gentle heating (≤50°C) to avoid decomposition. Avoid aqueous buffers unless stability data confirm compatibility .

Q. How should stability studies be designed for this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability testing by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at defined intervals (e.g., 0, 7, 14 days). For light sensitivity, expose samples to UV-Vis light and track changes using spectrophotometry .

Advanced Research Questions

Q. How can conflicting data on molecular weight ranges (e.g., 13,900–18,400 g/mol) be reconciled?

Methodological Answer: Discrepancies in molecular weight may arise from polymerization conditions (e.g., catalyst loading, reaction time). To resolve contradictions, replicate synthesis using variable (nbd)Rh⁺ catalyst concentrations and additives like menthol, which is shown to enhance molecular weight in polyacetylene systems. Use GPC with multi-angle light scattering (MALS) for absolute molecular weight determination .

Q. What advanced techniques are recommended for probing helical structural motifs in derivatives of this compound?

Methodological Answer: Circular dichroism (CD) spectroscopy is ideal for detecting helical conformations in solution. For solid-state analysis, employ X-ray crystallography or synchrotron-based small-angle X-ray scattering (SAXS). Computational modeling (e.g., density functional theory, DFT) can predict helical stability based on substituent effects .

Q. How does the urea linkage influence bioactivity compared to thiourea or hydrazine analogs?

Methodological Answer: Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with thiourea (replace urea oxygen with sulfur) or hydrazine (replace urea with –NH–NH–) groups. Test these variants in biological assays (e.g., enzyme inhibition, cell viability) to evaluate electronic and steric effects on activity. Molecular docking simulations can further elucidate binding interactions .

Q. What strategies mitigate low yields in large-scale synthesis?

Methodological Answer: Optimize reaction parameters using design of experiments (DoE) methodologies, focusing on temperature, solvent polarity, and reagent stoichiometry. Transition from batch to continuous flow reactors to enhance mixing and heat transfer. Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility profiles?

Methodological Answer: Systematically test solubility in solvents with varying Hansen solubility parameters (δD, δP, δH). Use dynamic light scattering (DLS) to detect aggregation. Cross-validate findings with independent labs using standardized protocols (e.g., OECD 105 guidelines). Publish raw data alongside experimental conditions to enable meta-analysis .

Q. What computational tools are effective for predicting metabolic pathways of this compound?

Methodological Answer: Use in silico platforms like MetaPrint2D or GLORYx to predict Phase I/II metabolism. Validate predictions with in vitro assays (e.g., human liver microsomes, LC-MS/MS analysis). Compare results with structurally related urea derivatives to identify conserved metabolic hotspots .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.